Ethanone, 1-[(2R,3R)-3-pentyloxiranyl]-(9CI)
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Overview
Description
Ethanone, 1-[(2R,3R)-3-pentyloxiranyl]-(9CI) is a chemical compound with the molecular formula C9H16O2 and a molecular weight of 156.22 g/mol . This compound is characterized by the presence of an oxirane ring and a pentyloxy group, making it an interesting subject for various chemical studies and applications.
Preparation Methods
The synthesis of Ethanone, 1-[(2R,3R)-3-pentyloxiranyl]-(9CI) involves several steps. One common synthetic route starts with (R,Z)-non-3-en-2-ol, which undergoes a series of reactions to form the desired compound . The reaction conditions typically involve the use of specific catalysts and solvents to facilitate the formation of the oxirane ring and the attachment of the pentyloxy group. Industrial production methods may vary, but they generally follow similar principles, optimizing for yield and purity.
Chemical Reactions Analysis
Ethanone, 1-[(2R,3R)-3-pentyloxiranyl]-(9CI) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of alcohols or other reduced forms of the compound.
Substitution: The oxirane ring is reactive and can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Scientific Research Applications
Ethanone, 1-[(2R,3R)-3-pentyloxiranyl]-(9CI) has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, allowing the creation of more complex molecules.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of various chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of Ethanone, 1-[(2R,3R)-3-pentyloxiranyl]-(9CI) involves its interaction with specific molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, affecting their function. This reactivity is exploited in various applications, including enzyme inhibition and modification of biomolecules .
Comparison with Similar Compounds
Ethanone, 1-[(2R,3R)-3-pentyloxiranyl]-(9CI) can be compared with other similar compounds, such as:
Ethanone, 1-[(2R,3R)-3-pentyloxiranyl]-(9CI): Similar in structure but with different substituents, leading to variations in reactivity and applications.
Ethanone, 1-[(2R,3R)-3-pentyloxiranyl]-(9CI): Another related compound with a different oxirane ring configuration, affecting its chemical properties and uses.
The uniqueness of Ethanone, 1-[(2R,3R)-3-pentyloxiranyl]-(9CI) lies in its specific configuration and the presence of the pentyloxy group, which imparts distinct chemical and physical properties.
Biological Activity
Ethanone, 1-[(2R,3R)-3-pentyloxiranyl]-(9CI), also known by its CAS number 190961-74-1, is a compound that has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound by reviewing relevant studies, synthesizing findings from various sources, and presenting data in a structured manner.
Chemical Structure and Properties
- Molecular Formula : C10H10O2
- Molecular Weight : 162.1852 g/mol
- Structural Features : The compound contains a pentyloxirane moiety which is significant in influencing its biological interactions.
Research indicates that the biological activity of Ethanone, 1-[(2R,3R)-3-pentyloxiranyl]-(9CI) may be attributed to its ability to interact with various biological targets. The presence of the oxirane ring suggests potential reactivity that could influence cellular processes.
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Neurotoxicity Studies :
- In animal studies, particularly with rats, significant neurotoxic effects were observed following repeated exposure. Symptoms included hyperexcitability, motor incoordination, and neurological impairment at higher doses (200 mg/kg and above) .
- A no observed adverse effect level (NOAEL) was established at 3 mg/kg bw/day in dermal studies, highlighting the compound's potential for neurotoxic effects with prolonged exposure .
- Toxicological Assessments :
Case Studies
Several case studies have evaluated the biological effects of this compound:
- Study on Dermal Exposure : In a 14-week study involving dermal application to rats, significant neurological damage was noted at higher doses. The study highlighted time-dependent effects on brain structure, including vacuolization and demyelination .
- Oral Administration Studies : Rats administered with Ethanone through diet exhibited behavioral changes consistent with neurotoxicity. Notably, structural damage was observed in both grey and white matter upon necropsy .
Data Summary
The following table summarizes key findings from various studies regarding the biological activity and toxicity of Ethanone:
Study Type | Dose (mg/kg) | Observed Effects | NOAEL (mg/kg) |
---|---|---|---|
Dermal Toxicity | 50 - 400 | Hyperexcitability, motor incoordination | 3 |
Oral Toxicity | 25 - 50 | Aggressiveness, gait difficulties | Not established |
Acute Toxicity | Up to 12650 | Low acute toxicity; LD50 = 4500 - 5200 | Not applicable |
Properties
IUPAC Name |
1-[(2R,3R)-3-pentyloxiran-2-yl]ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O2/c1-3-4-5-6-8-9(11-8)7(2)10/h8-9H,3-6H2,1-2H3/t8-,9+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSBATKPBRAWDHQ-BDAKNGLRSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1C(O1)C(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@@H]1[C@@H](O1)C(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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